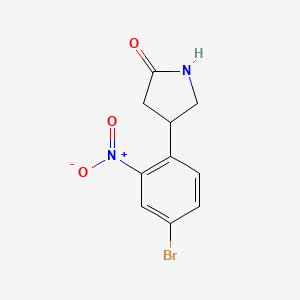

4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c11-7-1-2-8(9(4-7)13(15)16)6-3-10(14)12-5-6/h1-2,4,6H,3,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHKPVLPPYVAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 4 Bromo 2 Nitrophenyl Pyrrolidin 2 One and Analogues

Established Methodologies for Pyrrolidin-2-one Ring Construction

The pyrrolidin-2-one, or γ-lactam, is a prevalent heterocyclic motif in many biologically active compounds. wikipedia.org Consequently, numerous synthetic methods have been developed for its construction. These strategies often focus on forming the five-membered ring through cyclization reactions.

A modern and versatile route to substituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. bohrium.commdpi.com This method utilizes the unique reactivity of DA cyclopropanes, which can act as 1,4-C,C-dielectrophiles. bohrium.comnih.gov The synthesis proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by a primary amine, such as an aniline (B41778) or benzylamine. mdpi.com This step forms a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one. bohrium.comnih.gov

The reaction has a broad scope, accommodating a variety of primary amines and a wide range of DA cyclopropanes bearing different donor ((hetero)aromatic, alkenyl) and acceptor groups. mdpi.comnih.gov This flexibility allows for the synthesis of a diverse library of di- and trisubstituted pyrrolidin-2-ones. bohrium.com

| Catalyst | Amine | DA Cyclopropane Donor Group | Product | Reference |

| Ni(ClO₄)₂·6H₂O | Aniline | Phenyl | 1,5-diphenylpyrrolidin-2-one | bohrium.com |

| Y(OTf)₃ | Benzylamine | 2-Thienyl | 1-benzyl-5-(thiophen-2-yl)pyrrolidin-2-one | bohrium.com |

| Ni(ClO₄)₂·6H₂O | Propargylamine | Naphthyl | 1-(prop-2-yn-1-yl)-5-(naphthalen-2-yl)pyrrolidin-2-one | researchgate.net |

This table presents examples of catalysts and reactants used in the synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes.

The nitro-Mannich reaction provides a powerful and direct pathway for the stereoselective synthesis of pyrrolidin-2-ones. acs.orgox.ac.uk This approach is often designed as a one-pot, three-component cascade reaction involving a nitroester (like methyl 3-nitropropanoate), an aldehyde, and an amine. acs.org These reactants first form an imine intermediate in situ, which then undergoes a nitro-Mannich reaction with the nitroester to form a γ-nitro-α-amino ester. acs.org This intermediate is perfectly poised for a subsequent and typically irreversible lactamization to furnish the pyrrolidinone ring. acs.orgucl.ac.uk

This cascade reaction is notable for its efficiency, broad scope, and high diastereoselectivity, allowing for the creation of three contiguous stereocenters in a single operation. acs.orgucl.ac.uk The methodology has been successfully applied to both acyclic and cyclic imines, enabling the synthesis of a wide range of mono- and polycyclic pyrrolidinone derivatives. acs.orgox.ac.uk The development of asymmetric variants, combining organocatalysis and gold catalysis, has further expanded the utility of this method for producing enantioenriched pyrrolidine (B122466) structures. acs.orgnih.gov

| Amine | Aldehyde | Catalyst | Diastereomeric Ratio (dr) | Yield | Reference |

| Benzylamine | Benzaldehyde | Benzoic Acid | 2:1 | 95% | acs.org |

| Aniline | Isovaleraldehyde | Benzoic Acid | >20:1 | 82% | acs.org |

| Benzylamine | 4-Nitrobenzaldehyde | Benzoic Acid | 1:1 | 95% | acs.org |

This table illustrates the scope and diastereoselectivity of the three-component nitro-Mannich/lactamization cascade for pyrrolidin-2-one synthesis.

Beyond the specific methods mentioned above, a variety of other cyclization and lactamization protocols are available for the synthesis of γ-lactams. These methods are fundamental in organic chemistry and offer alternative routes to the pyrrolidin-2-one core. wikipedia.org

Key alternative methods include:

Cyclization of ω-Amino Acids and Esters: The most direct method involves the intramolecular condensation of a γ-amino acid or a corresponding ester. thieme-connect.de This lactamization can be promoted thermally or by using various reagents, including acids, bases, or coupling agents. wikipedia.orgthieme-connect.de For example, titanium(IV) isopropoxide has been shown to effectively promote the cyclization of 4-aminobutanoic acid to pyrrolidin-2-one in high yield. thieme-connect.de

Reductive Amination/Lactamization: A tandem sequence involving the reductive amination of a γ-keto ester or acid followed by spontaneous lactamization is an efficient one-pot process. nih.gov This strategy is particularly valuable in medicinal chemistry for generating libraries of highly substituted γ-lactams from readily available maleimides, aldehydes, and amines. nih.gov

Iodolactamization: This reaction involves the intramolecular cyclization of an unsaturated amide or carboxylic acid onto an alkene, initiated by an iodine electrophile. It provides a route to functionalized lactams. wikipedia.org

Rearrangement Reactions: Classic name reactions such as the Beckmann rearrangement (from cyclic oximes) and the Schmidt reaction (from cyclic ketones and hydrazoic acid) can also be employed to synthesize lactams, including γ-lactams. wikipedia.org

These diverse methods provide a comprehensive toolkit for chemists to construct the pyrrolidin-2-one ring, with the choice of method depending on the desired substitution pattern and available starting materials. pearson.comchim.it

Targeted Functionalization for Bromo- and Nitro-Substituted Phenyl Rings

The synthesis of 4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one requires the specific introduction of a 4-bromo-2-nitrophenyl group. This is typically achieved by constructing the pyrrolidinone ring using a precursor that already contains the functionalized aromatic moiety, rather than by substituting the phenyl ring after lactam formation.

The incorporation of the bromo-2-nitrophenyl moiety hinges on the synthesis of a suitable starting material that can participate in one of the ring-forming reactions described in section 2.1. A common strategy is to prepare an aromatic aldehyde, ketone, or Michael acceptor bearing the desired 4-bromo-2-nitro substitution pattern.

For instance, 4-bromo-2-nitrobenzaldehyde (B1297750) could serve as the aldehyde component in the nitro-Mannich reaction (see 2.1.2). The synthesis of such precursors often starts from simpler, commercially available aromatic compounds. One potential precursor is 4-bromo-2-nitrophenylacetic acid, which can be synthesized from 4-bromo-2-nitrochlorotoluene. google.com This acid could then be converted into other useful intermediates for cyclization reactions.

Another approach involves nucleophilic aromatic substitution (SNAr). For example, reacting 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine yields 1-(2-bromo-4-nitrophenyl)pyrrolidine. chemicalbook.com While this specific product attaches the phenyl ring to the lactam nitrogen, a similar SNAr strategy could be envisioned to link a suitable aromatic precursor to a fragment that is later elaborated into the C4-substituted pyrrolidinone ring.

Achieving the specific 4-bromo-2-nitro substitution pattern on the phenyl ring requires careful control over the regioselectivity of electrophilic aromatic substitution reactions. nih.gov The directing effects of the substituents are paramount. The nitro group (-NO₂) is a strong deactivating group and a meta-director, while a bromo group (-Br) is a deactivating group but directs incoming electrophiles to the ortho and para positions. rsc.org

Direct bromination of nitrobenzene (B124822) would yield primarily 3-bromonitrobenzene (m-bromonitrobenzene), which is not the desired isomer. orgsyn.org Therefore, a multi-step synthetic sequence is necessary.

Plausible synthetic routes to a 4-bromo-2-nitrophenyl precursor include:

Nitration of Bromobenzene: Bromobenzene can be nitrated to give a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene. The desired 1-bromo-2-nitrobenzene can be separated and then subjected to a second electrophilic substitution (e.g., Friedel-Crafts acylation) at the 4-position, followed by further elaboration.

Bromination of a Precursor with a Blocking or Directing Group: A more controlled approach might start with a substrate like 4-bromotoluene (B49008). Nitration of 4-bromotoluene would be directed by both the methyl (ortho, para-directing) and bromo (ortho, para-directing) groups. This can lead to the formation of 4-bromo-2-nitrotoluene. The methyl group can then be oxidized to a carboxylic acid or an aldehyde, providing a key functional handle for subsequent pyrrolidinone ring synthesis.

Various brominating agents can be employed, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromodimethyl hydantoin, often in the presence of a Lewis acid or zeolite catalyst to enhance reactivity and selectivity. google.comacsgcipr.org The choice of reagent and conditions is critical for achieving high yields and the correct regiochemistry. nih.govresearchgate.net

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound, which features a stereocenter at the 4-position of the pyrrolidinone ring, requires precise control over the formation of this chiral center. Methodologies focus on either directing the stereochemical outcome during the ring-forming reaction (diastereoselective control) or creating a specific enantiomer from the outset (enantioselective approaches).

Diastereoselectivity in the formation of the pyrrolidinone ring can be achieved through several methods, including intramolecular cyclizations and cycloaddition reactions, where the stereochemistry of the starting materials dictates the stereochemistry of the product. numberanalytics.com

One effective strategy for achieving high diastereoselectivity is the use of [3+2] cycloaddition reactions between azomethine ylides and activated alkenes. acs.org In these reactions, the stereochemical information can be introduced from a chiral dipole precursor or a chiral dipolarophile. acs.org For instance, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene has been shown to effectively control the stereochemical outcome of the cycloaddition with azomethine ylides, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org The configuration of the resulting pyrrolidine is directed by the stereochemistry of the sulfinyl group. acs.org

Another approach involves the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This method has been successful in the diastereoselective synthesis of 2,5-disubstituted pyrrolidines, affording predominantly the cis stereoisomer. nih.gov Analysis of the conformational factors that govern the diastereoselectivity has also enabled the development of conditions that favor the formation of the trans isomer. nih.gov

A one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones has been developed, which proceeds via a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization. This sequence generates densely functionalized pyrrolidin-2-ones as single diastereoisomers.

| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinyl azadienes, Azomethine ylides, Ag2CO3 | High diastereoselectivity, controlled by the chiral auxiliary | acs.org |

| Intramolecular Aminooxygenation | Copper(II) salts, Bisoxazoline ligands | Excellent diastereoselectivity for 2,5-cis- and 2,5-trans-pyrrolidines | nih.gov |

| Conjugate Addition/Nitro-Mannich/Lactamization | Copper catalyst, Diorganozinc reagents, Nitroacrylate, Aldimines | Single diastereoisomers of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones |

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. nih.govoup.com For pyrrolidine-containing compounds, proline and its derivatives are common chiral starting materials. nih.govmdpi.com

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a direct method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This approach can create up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org The development of efficient chiral catalysts is central to the success of this strategy. mappingignorance.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For example, the enantioselective conjugate addition of aldehydes to nitro-olefins, catalyzed by a chiral catalyst, can produce intermediates that are then cyclized to form spirocyclic pyrrolidine derivatives with high enantiomeric excess. thieme-connect.com

Furthermore, an enantioselective copper-catalyzed conjugate addition of diethylzinc (B1219324) to a nitroacrylate has been used to generate highly crystalline 4-nitropyrrolidin-2-ones. These products can be recrystallized to achieve enantiopurity in high yields. Michael adducts with two stereocenters, formed from the addition of malonates to trans-β-alkyl-β-nitrostyrenes in the presence of a chiral Mg2+ bisoxazoline complex, can serve as key precursors for the preparation of enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives. bohrium.com

| Approach | Key Features | Outcome | Reference |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral catalysts with azomethine ylides | Highly stereo- and regioselective formation of substituted pyrrolidines | mappingignorance.org |

| Organocatalytic Conjugate Addition | Chiral catalyst (e.g., Hayashi–Jørgensen catalyst) with aldehydes and nitro-olefins | Intermediates for spirocyclic pyrrolidines with high enantiomeric excess | thieme-connect.com |

| Copper-Catalyzed Conjugate Addition | Enantioselective addition of diethylzinc to a nitroacrylate | Highly crystalline products that can be recrystallized to enantiopurity | |

| Chiral Precursors | Use of Michael adducts with two stereocenters from chiral catalysts | Enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives | bohrium.com |

Synthetic Route Optimization and Scalability Considerations for Pyrrolidin-2-one Derivatives

Optimizing a synthetic route and ensuring its scalability are critical for the practical application of a chemical synthesis, particularly in a pharmaceutical context. nih.govnumberanalytics.com This involves improving reaction efficiency, reducing the number of steps, and ensuring the process is safe and cost-effective on a larger scale. nih.govnumberanalytics.com

For the synthesis of pyrrolidine derivatives, several challenges can arise during scale-up. nih.gov These include the use of hazardous reagents, expensive catalysts, and purification methods that are not amenable to large-scale production. nih.gov For example, the in-house synthesis of low-molecular-weight nitro compounds can be hazardous due to the potential for explosion. nih.gov Similarly, the use of expensive and scarcely available catalysts, such as certain gold(I) catalysts, at high loadings can make a process economically unviable on a large scale. nih.gov

To address these challenges, researchers focus on developing synthetic schemes that start from readily available materials and employ robust and scalable reactions. nih.gov For instance, a scalable synthesis of spirocyclic pyrrolidines was developed that commences from easily accessible starting materials and can be performed on a 100-gram scale. nih.gov

The implementation of continuous flow protocols offers a promising approach to improve the scalability and safety of chemical processes. rsc.org A highly diastereoselective continuous flow method has been developed for the synthesis of α-chiral pyrrolidines, achieving high yields and excellent diastereocontrol within a short reaction time. rsc.org This methodology was successfully applied to the gram-scale preparation of a κ-opioid receptor selective antagonist intermediate, demonstrating its potential for large-scale applications. rsc.org

| Challenge | Example | Mitigation Strategy | Reference |

|---|---|---|---|

| Hazardous Reagents | In-house multigram synthesis of low-molecular-weight nitro compounds | Develop alternative routes that avoid such intermediates | nih.gov |

| Expensive Catalysts | Use of Au(I) catalysts at high loading | Identify more cost-effective catalysts or develop catalyst recycling protocols | nih.gov |

| Problematic Steps | Scale-up of LiDBB-promoted reactions | Design synthetic schemes with more robust and scalable key steps | nih.gov |

| Long Synthetic Sequences | Multi-step syntheses with moderate yields in some steps | Optimize reaction conditions and develop more convergent synthetic strategies | nih.gov |

| Process Control | Maintaining uniform reaction conditions at a large scale | Implement continuous flow synthesis and automated process control | numberanalytics.comrsc.org |

Computational Chemistry and Mechanistic Insights into 4 4 Bromo 2 Nitrophenyl Pyrrolidin 2 One Reactivity

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. hakon-art.com It is widely employed to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netmdpi.com For a molecule like 4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one, DFT calculations would provide fundamental insights into its stability and electronic behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. nih.gov

Conformational analysis, an extension of geometry optimization, involves exploring the different spatial orientations (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, this analysis would be crucial to determine the most stable orientation of the substituted phenyl ring relative to the pyrrolidin-2-one ring. The planarity and torsion angles involving the nitro group and the bromine atom would also be determined. nih.gov While crystal structure data for analogous compounds provides some of these details experimentally, specific computationally optimized parameters for the title compound are not available in published literature. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. hakon-art.com A small energy gap implies that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. hakon-art.com FMO analysis for this compound would identify the distribution of these orbitals, predicting the most probable sites for electrophilic and nucleophilic attack. However, specific calculated values for the HOMO, LUMO, and the energy gap for this compound have not been reported.

A typical data table from such a study would appear as follows:

| Parameter | Energy (eV) |

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the distribution of electronic charge across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. researchgate.net The map uses a color scale to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. youtube.com

Green/Yellow: Denotes areas with neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group of the lactam ring. Positive potential (blue) would be expected around the hydrogen atoms. Such a map would provide a clear prediction of the molecule's reactive sites, but a specific MEP map for this compound is not available in the retrieved literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It provides a detailed picture of bonding, lone pairs, and intramolecular charge-transfer interactions that contribute to molecular stability.

This analysis investigates interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugative and charge-transfer effects. For the title compound, NBO analysis could elucidate the electronic interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring and carbonyl group, offering deeper insight into its electronic structure. No specific NBO studies for this molecule were found.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

By simulating the UV-Vis spectrum, TD-DFT helps in the interpretation of experimental data and provides insight into the nature of the electronic transitions (e.g., π → π* or n → π*). Calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the absorption wavelengths. researchgate.net A TD-DFT study on this compound would predict its maximum absorption wavelengths (λmax), but such theoretical data is not currently available.

A representative data table from a TD-DFT study would include:

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Value not available | Value not available | Transition not available |

Mechanistic Investigations of Reactions Involving the Pyrrolidin-2-one and Substituted Aryl Moieties

Computational chemistry offers profound insights into reaction mechanisms by mapping the potential energy surface of a chemical reaction. DFT calculations can be used to identify the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies (the energy barrier between reactants and the transition state), chemists can predict reaction rates and rationalize the observed selectivity (e.g., regio- or stereoselectivity) of a reaction.

For this compound, mechanistic studies could explore various transformations. These might include nucleophilic aromatic substitution reactions on the electron-deficient aryl ring, transformations of the nitro group, or reactions involving the lactam functionality of the pyrrolidin-2-one ring. For instance, understanding the synthetic pathways, such as those involving cycloaddition reactions to form related heterocyclic systems, could be greatly aided by computational mechanistic studies. researchgate.net However, specific mechanistic investigations involving this compound have not been reported in the available literature.

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the detailed elucidation of reaction pathways, including the identification of intermediates and, crucially, the transition states (TS) that connect them. nih.govbeilstein-journals.org For transformations involving the pyrrolidinone core, these calculations can reveal the step-by-step mechanism of bond formation and cleavage.

For instance, in the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, a multi-stage process involving Michael addition, a Nef-type rearrangement, and cyclization was investigated using quantum chemical studies. nih.govresearchgate.net The calculations identified the energy barriers for each step, such as a 21.7 kJ mol⁻¹ barrier for the initial Michael addition and a much higher barrier for a subsequent proton transfer. researchgate.net Similarly, DFT studies on the stereoretentive synthesis of cyclobutanes via the contraction of pyrrolidines have identified the rate-determining step as the simultaneous cleavage of two C–N bonds, which proceeds through a 1,1-diazene intermediate to form a 1,4-biradical species. nih.govacs.org This step was calculated to have an activation energy of 17.7 kcal/mol. nih.govacs.org

These computational explorations provide a molecular-level picture of the reaction, highlighting the most energetically demanding steps and guiding experimental efforts to optimize reaction conditions. beilstein-journals.org

Chemo-, Regio-, and Stereoselectivity Studies in Pyrrolidinone Transformations

Selectivity—chemo-, regio-, and stereo—is a cornerstone of modern organic synthesis. Computational chemistry offers a predictive framework for understanding and rationalizing the selectivity observed in reactions involving pyrrolidinone derivatives. acs.org DFT calculations can determine the activation energies for competing reaction pathways, allowing researchers to predict which product isomer will be favored.

For example, in the reaction of 3-pyrroline-2-one (B142641) derivatives with aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations showed that the main product is formed favorably via the pathway with the lowest Gibbs free energy of activation (ΔG#). nih.govbeilstein-journals.org In the context of 1,3-dipolar cycloaddition reactions, which are a common method for constructing pyrrolidine (B122466) rings, DFT studies can effectively predict which regio- and stereoisomers will be formed. acs.org The balance between strain energy and interaction energy within the transition structures is often the determining factor for the observed selectivity. acs.org Computational modeling of the functionalization of N-alkyl piperidines, a related N-heterocycle, revealed that the lowest energy pathway was consistent with the experimentally observed selective elimination from the endo-cyclic α-C–H bond. acs.org

| Pathway | Transition State | Relative Activation Energy (kJ mol⁻¹) | Predicted Outcome |

|---|---|---|---|

| Michael Addition | TS [RC1/2] | 21.7 | Kinetically Favorable First Step |

| Proton Transfer (uncatalyzed) | TS [2.1/2.2] | 232.4 | High barrier, slow process |

| Cyclization | TS [6.2/7]⁺w | 11.9 | Very low barrier, facile ring formation |

Thermodynamic and Kinetic Considerations of Chemical Transformations

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations demonstrated that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the major product. nih.govbeilstein-journals.org This implies that the reaction pathway with the lowest activation energy barrier is preferred, even if it does not lead to the most stable final product. This distinction is crucial for controlling reaction outcomes. For example, in the ring contraction of pyrrolidines to cyclobutanes, the stereoretentive product is formed via a barrierless collapse of a 1,4-biradical intermediate. acs.org However, this intermediate can also undergo a β-fragmentation to yield alkene byproducts, a process with a calculated energy barrier of 5.5 kcal/mol. acs.org Understanding the relative heights of these barriers allows chemists to select conditions (e.g., temperature, reaction time) that favor the desired kinetic product.

| Process | Relative Gibbs Energy (kcal/mol) | Product Type | Controlling Factor |

|---|---|---|---|

| Ring Closure to Cyclobutane | Barrierless | Stereoretentive Product | Kinetic |

| β-Fragmentation to Alkene | +5.5 (TS) | Byproduct | Kinetic (Competing) |

| Final Cyclobutane Product | -156.9 | Most Stable Product | Thermodynamic |

Molecular Dynamics and Simulation Studies for Supramolecular Assemblies of Pyrrolidinone Analogues

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov This technique is particularly valuable for studying the self-assembly of molecules into larger, ordered supramolecular structures. nih.govmdpi.com For analogues of this compound, MD simulations can predict how individual molecules might interact and aggregate in solution through non-covalent forces like hydrogen bonding, π–π stacking, and hydrophobic interactions. mdpi.com

Simulations can track the motions of thousands of molecules, revealing pathways of aggregation from random monomers to ordered assemblies like fibers or sheets. mdpi.com Coarse-grain (CG) models, which group atoms into effective interaction centers, are often used to extend the timescale of these simulations, allowing for the observation of large-scale self-assembly processes. nih.govresearchgate.net Enhanced sampling techniques can further improve the exploration of different possible assembled morphologies and the kinetic pathways leading to them. nih.gov By simulating these systems, researchers can gain insights into the formation of nanostructures, which is critical for applications in materials science and bionanotechnology. nih.gov

Quantum Chemical Investigations of Tautomeric Stability in Related Systems

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for heterocyclic systems like pyrrolidinone. The pyrrolidinone ring can exist in a tautomeric equilibrium between the more common lactam form (a cyclic amide) and the lactim form (a cyclic imidic acid). Quantum chemical calculations are essential for determining the relative stability of these tautomers.

Chemical Reactivity and Transformations of 4 4 Bromo 2 Nitrophenyl Pyrrolidin 2 One

Reactions Involving the Pyrrolidin-2-one Lactam Ring

The γ-lactam ring of 4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one is susceptible to various reactions that can either preserve the ring system or lead to its opening. These transformations are crucial for modifying the core structure and introducing new functional groups.

Ring Opening and Recyclization Reactions of γ-Lactams

The amide bond within the γ-lactam ring can be cleaved under both acidic and basic conditions, leading to ring-opened products. This process is a common transformation for lactams and provides access to γ-amino acids and their derivatives. researchgate.netnih.gov For instance, strong acidic or basic hydrolysis would yield 4-amino-3-(4-bromo-2-nitrophenyl)butanoic acid.

The susceptibility of the lactam to ring-opening is influenced by the nature of the substituents on the ring. While specific studies on this compound are not prevalent, the general principles of lactam chemistry suggest that the bulky and electron-withdrawing nature of the 4-substituent could influence the rate and conditions required for these reactions. nih.gov

Furthermore, the ring-opened products can serve as precursors for the synthesis of other heterocyclic systems through recyclization reactions, expanding the synthetic utility of the parent molecule.

Functionalization at the Carbonyl Group (e.g., Amidation, Esterification)

While direct amidation or esterification of the lactam carbonyl group is not a typical reaction due to the stability of the amide bond, transformations involving the carbonyl group are possible. For instance, reduction of the carbonyl group can lead to the corresponding pyrrolidine (B122466).

In the broader context of γ-lactam chemistry, functionalization often occurs at the nitrogen atom or the α-carbon to the carbonyl group. researchgate.netnih.gov However, direct conversion of the carbonyl to other functional groups like thioamides or amidines can be achieved using specific reagents, although such transformations on this particular molecule have not been extensively documented in the literature.

Transformations of the Bromo-Substituted Phenyl Moiety

The bromo-substituted nitrophenyl group is a highly reactive moiety that can undergo a variety of transformations, particularly those common for activated aryl halides. The presence of the electron-withdrawing nitro group ortho to the bromine atom significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-nitro group. nih.govnih.govlibretexts.orgyoutube.com This electron-withdrawing group stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby facilitating the displacement of the bromide ion by a variety of nucleophiles. nih.govlibretexts.org

Common nucleophiles that can participate in SNAr reactions with this substrate include alkoxides, phenoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent and may or may not require elevated temperatures, depending on the nucleophilicity of the attacking species.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-(4-Methoxy-2-nitrophenyl)pyrrolidin-2-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(4-(Phenylthio)-2-nitrophenyl)pyrrolidin-2-one |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in the molecule is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives of the pyrrolidin-2-one. organic-chemistry.orglibretexts.orgyoutube.commdpi.comresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method would provide access to arylalkyne derivatives. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(2-Nitro-[1,1'-biphenyl]-4-yl)pyrrolidin-2-one |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 4-(2-Nitro-4-styrylphenyl)pyrrolidin-2-one |

Reductive Debromination and other Halogen Functional Group Interconversions

The bromine atom can be removed through reductive debromination, which can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like nanoscale zerovalent iron. nih.gov This transformation would yield 4-(2-nitrophenyl)pyrrolidin-2-one.

Furthermore, the bromo substituent can potentially be converted to other functional groups through halogen-metal exchange followed by quenching with an electrophile, or through other halogen functional group interconversions, although these are generally less common for aryl bromides activated by a nitro group.

Reactivity of the Nitro Group

The presence of a nitro group on the phenyl ring is a dominant factor in the chemical behavior of this compound. This electron-withdrawing group significantly influences the molecule's reactivity, particularly in reduction and condensation reactions.

Selective Reduction of the Nitro Group to Amino Functionality

A pivotal transformation for nitroaromatic compounds is the reduction of the nitro group to an amino group, which opens up a vast array of subsequent synthetic modifications. For this compound, a key challenge is the chemoselective reduction of the nitro moiety without affecting the aryl bromide. A variety of methods are available for such transformations, which are known to tolerate halogen substituents.

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. These reactions are often carried out under a hydrogen atmosphere. Another widely used approach is the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. Additionally, reagents like sodium hydrosulfite or tin(II) chloride are effective for this selective reduction. The choice of reagent and reaction conditions is crucial to ensure the preservation of the C-Br bond. While specific studies on this compound are not prevalent, the general efficacy of these methods on structurally similar bromo-nitroaryl compounds is well-documented.

Table 1: Representative Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution, heat | Cost-effective, widely used, tolerates many functional groups. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for sensitive substrates. |

| Pd/C, H₂ | Methanol or Ethanol, room temperature, H₂ balloon | High efficiency, clean reaction, catalyst can be recycled. |

| Na₂S₂O₄ | Aqueous/organic biphasic system | Mild, often used for sensitive molecules. |

The resulting compound, 4-(2-amino-4-bromophenyl)pyrrolidin-2-one, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Condensation Reactions Involving Nitro-Activated Aromatic Sites

The nitro group in this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Specifically, positions ortho and para to the nitro group are highly activated. In this molecule, the bromine atom is situated para to the nitro group, making it a potential leaving group for nucleophilic attack.

This activation facilitates the displacement of the bromide by a variety of nucleophiles, such as alkoxides, amines, and thiolates. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

For example, reaction with a nucleophile like sodium methoxide would be expected to yield 4-(4-methoxy-2-nitrophenyl)pyrrolidin-2-one. Similarly, reaction with an amine, such as pyrrolidine, could lead to the corresponding N-substituted product. The rate and success of these condensation reactions depend on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Photochemical Transformations and Catalytic Considerations

Recent advancements in photochemistry have opened new avenues for the transformation of organic molecules, including those with pyrrolidinone scaffolds. These methods often provide unique reactivity patterns under mild conditions.

Visible Light-Mediated Reactions of Pyrrolidinone Derivatives

Visible light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. For pyrrolidinone derivatives, these reactions can enable a range of transformations. While specific studies on this compound are scarce, general methodologies for the functionalization of lactams have been developed. These include C-H functionalization, cycloadditions, and ring modifications.

For instance, visible-light-induced reactions can generate radical intermediates from the pyrrolidinone ring or its substituents, which can then participate in various bond-forming reactions. The presence of the bromo-nitrophenyl group could influence the photochemical behavior, potentially participating in photo-induced electron transfer processes or acting as an internal photosensitizer. Further research is needed to explore the specific visible light-mediated transformations of this compound.

Photocatalyst-Driven Transformations (e.g., Ir(III)-Catalysis)

Iridium(III) complexes are highly effective photocatalysts that can mediate a wide range of organic transformations under visible light irradiation. nih.gov These catalysts are known for their ability to engage in both energy transfer and single-electron transfer processes. nih.gov In the context of this compound, Ir(III)-photocatalysis could potentially be employed for several transformations.

One possibility is the photocatalytic reduction of the aryl bromide. Iridium photocatalysts can facilitate the single-electron reduction of aryl halides to form aryl radicals, which can then be trapped by a hydrogen atom source to achieve dehalogenation. nih.gov Alternatively, these aryl radicals could be engaged in C-C or C-heteroatom bond-forming reactions.

Another potential application is the C-H functionalization of the pyrrolidinone ring. Iridium photocatalysts, often in combination with other catalysts, can enable the activation of C-H bonds, allowing for the introduction of new functional groups. The specific outcome of such reactions would depend on the precise catalyst system and reaction conditions employed.

Table 2: Potential Ir(III)-Photocatalyzed Transformations

| Reaction Type | Potential Product from this compound | General Principle |

|---|---|---|

| Reductive Dehalogenation | 4-(2-Nitrophenyl)pyrrolidin-2-one | Ir(III) photocatalyst generates an aryl radical from the C-Br bond, which is then quenched by a hydrogen donor. |

| C-H Arylation | Functionalized pyrrolidinone | Ir(III) photocatalyst facilitates the coupling of the aryl bromide with a C-H bond of another molecule. |

| Cross-Coupling | Biaryl or other coupled products | The photogenerated aryl radical couples with another reaction partner, such as a boronic acid or an alkene. |

The exploration of these photocatalytic methods could unlock novel synthetic pathways starting from this compound, leading to the creation of complex and valuable molecules.

Advanced Analytical and Separation Techniques for 4 4 Bromo 2 Nitrophenyl Pyrrolidin 2 One

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one. It is widely employed for determining the purity of the compound and for separating it from impurities and related analogues.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds. For this compound, a C18 column is typically the stationary phase of choice, offering excellent hydrophobic interaction and separation capabilities.

Method development involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak shape, and analysis time. Key parameters include the mobile phase composition, pH, column temperature, and detector wavelength. The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute impurities with a wide range of polarities. The presence of the nitrophenyl group provides a strong chromophore, making UV detection a highly sensitive and suitable choice.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

When impurities or analogues need to be isolated for structural elucidation, analytical HPLC methods can be scaled up to preparative HPLC. lcms.czsielc.com This process involves increasing the column diameter, particle size of the stationary phase, and flow rate to accommodate larger sample loads. The goal of preparative HPLC is not just analysis but the collection of purified fractions of the target compound and its impurities. researchgate.net

The transition from analytical to preparative scale requires methodical adjustments to maintain separation efficiency. While the fundamental chemistry of the separation remains the same, operational parameters are significantly different to prioritize throughput and yield over analytical speed. lcms.cz

Table 2: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Internal Diameter | 2.1 - 4.6 mm | >10 mm |

| Stationary Phase Particle Size | 1.7 - 5 µm | 5 - 15 µm |

| Flow Rate | 0.2 - 1.5 mL/min | >20 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Primary Goal | Quantification and Identification | Isolation and Purification |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. For the analysis of this compound, converting an HPLC method to a UPLC method can reduce run times from several minutes to under a minute, significantly increasing sample throughput. sielc.comsielc.com The smaller particle size leads to sharper and narrower peaks, which improves both resolution and the limits of detection for low-level impurities. sielc.com

Gas Chromatography (GC) for Volatile Byproducts and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its relatively high molecular weight and low volatility, this compound is not ideally suited for direct GC analysis. However, GC is an invaluable tool for monitoring the synthesis of the compound by quantifying volatile starting materials, reagents, or byproducts. It can also be used to detect and quantify residual solvents in the final product.

Chiral Chromatography for Enantiomeric Resolution of Stereoisomers

The this compound molecule contains a stereocenter at the 4-position of the pyrrolidinone ring, meaning it exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images that often exhibit different pharmacological activities. gcms.cz Therefore, their separation and quantification are critical.

Chiral chromatography is the most effective method for resolving enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov CSPs are available in a wide variety, with polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type (donor-acceptor) columns being common choices for separating a broad range of chiral compounds. nih.gov The development of a chiral separation method involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline resolution of the two enantiomers.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Principle of Separation | Typical Analytes |

|---|---|---|

| Polysaccharide Derivatives (e.g., Chiralpak®) | Inclusion, hydrogen bonding, dipole-dipole interactions within chiral grooves of the polymer. | Broad range of racemates. |

| Pirkle-Type (e.g., Whelk-O1®) | π-π interactions, hydrogen bonding, dipole stacking between the analyte and a small chiral molecule bonded to the support. | Compounds with aromatic rings and hydrogen bond donors/acceptors. |

| Cyclodextrin-Based | Inclusion complex formation where one enantiomer fits better into the chiral cavity of the cyclodextrin. | Aromatic and alicyclic compounds. |

| Macrocyclic Antibiotics | Complex mechanisms including inclusion, ionic, and hydrogen bonding interactions. | Amino acids and other polar compounds. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for unequivocal peak identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. By interfacing an HPLC or UPLC system with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the compound and its impurities as they elute from the column. lcms.cz This provides molecular weight information that is critical for identifying unknown impurities and confirming the identity of the main peak. For MS compatibility, volatile buffers such as formic acid or ammonium formate are used in the mobile phase instead of non-volatile salts like phosphate. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. While not used for the parent compound, it is the gold standard for the identification of unknown volatile or semi-volatile impurities, byproducts, or residual solvents that may be present in a sample.

Emerging Academic Applications and Future Research Directions

Utilization as a Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, a "building block" is a molecule that can be used as a starting component in the synthesis of more complex molecules. Due to its distinct functional groups, 4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one serves as a highly adaptable scaffold for constructing intricate molecular architectures. The γ-lactam skeleton is a core component of many biologically active molecules, making pyrrolidin-2-ones valuable starting points in medicinal chemistry. nih.gov The presence of both a bromo and a nitro group on the phenyl ring provides orthogonal chemical handles that can be selectively manipulated to build complex structures. Nitro compounds, in particular, are considered indispensable building blocks for the synthesis of molecules relevant to the pharmaceutical industry. frontiersin.org

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing polycyclic compounds. These are complex molecules where multiple rings are fused, often containing nitrogen atoms as part of their framework. Such compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active agents.

The synthetic utility of substituted pyrrolidin-2-ones as precursors for polycyclic systems has been demonstrated. nih.govmdpi.com For instance, the synthesis of pyrrolo vjol.info.vnrsc.orgbenzodiazepines (PBDs), a class of potent anti-tumor agents, often involves intermediates containing a pyrrolidine (B122466) ring coupled to a 2-nitrobenzoyl group. nih.gov The nitro group in this compound can be chemically reduced to an amine. This newly formed amino group can then participate in an intramolecular cyclization reaction, bonding with another part of the molecule to form a new ring. Furthermore, the bromo group can be used in palladium-catalyzed cross-coupling reactions to construct additional carbocyclic or heterocyclic rings, leading to the formation of complex, multi-ring systems like benz[g]indolizidines. nih.govmdpi.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to pharmaceutical and agrochemical research. vjol.info.vn The pyrrolidin-2-one ring system is a privileged scaffold found in a wide array of pharmaceutical products. vjol.info.vn As such, this compound is a valuable intermediate for creating a variety of more complex heterocyclic derivatives.

The compound offers multiple reaction sites for modification:

The Phenyl Ring: The bromo group can be substituted or used in coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach other molecular fragments. nih.govorgsyn.org

The Nitro Group: This group can be reduced to an amine, which can then be transformed into amides, sulfonamides, or used to build new heterocyclic rings like indoles or quinolines. researchgate.net

The Pyrrolidinone Ring: The lactam functionality can be opened or modified to create different structures.

This versatility allows chemists to use this compound as a starting point to access a broad chemical space of novel heterocyclic compounds for screening and development.

Exploration of Derivatives with Novel Structural Motifs and Physicochemical Properties

The core structure of this compound can be systematically modified to create a library of derivatives, each with unique structural features and physicochemical properties. By altering the functional groups, researchers can fine-tune properties such as solubility, electronic character, and three-dimensional shape, which in turn can influence biological activity.

For example, modifying the substituents on the phenyl ring or the pyrrolidinone core can lead to compounds with specific therapeutic potential, such as monoamine uptake inhibitors. nih.gov The study of crystal structures of similar molecules, like 4-bromo-N-(2-hydroxyphenyl)benzamide, reveals how intermolecular forces such as hydrogen bonding dictate the solid-state packing, a critical property for drug development. nih.gov The table below showcases several related compounds, illustrating the structural diversity that can be achieved from a similar chemical scaffold.

| Compound Name | Molecular Formula | Key Structural Difference from Parent Compound | CAS Number |

|---|---|---|---|

| 1-(4-Bromo-2-nitrophenyl)pyrrolidine | C₁₀H₁₁BrN₂O₂ | Carbonyl group (C=O) on pyrrolidinone ring is reduced to CH₂. | 59504-32-4 sigmaaldrich.com |

| 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one | C₁₁H₁₂BrNO | Nitro group (-NO₂) is replaced by a methyl group (-CH₃). | 1016673-59-8 biosynth.com |

| 1-(4-Bromo-2-nitrophenyl)propan-2-one | C₉H₈BrNO₃ | Pyrrolidinone ring is replaced by an acetone (B3395972) group. | Not available cenmed.com |

| 1-(4-Methyl-2-nitrophenyl)pyrrolidine | C₁₁H₁₄N₂O₂ | Bromo group (-Br) is replaced by a methyl group (-CH₃) and the carbonyl group is reduced. | Not available ontosight.ai |

Advancements in Green Chemistry Approaches for Sustainable Synthesis of Pyrrolidin-2-ones

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Recent research has focused on developing more sustainable methods for synthesizing pyrrolidin-2-one derivatives. vjol.info.vnrsc.org

Key advancements in this area include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps, minimizing waste, and saving time and energy. vjol.info.vnrsc.org

Eco-Friendly Solvents: Traditional organic solvents are often volatile and toxic. Researchers are increasingly using greener alternatives like ethanol, which is less harmful to the environment. vjol.info.vnrsc.org

Green Catalysts: Instead of harsh or toxic catalysts, benign substances like citric acid are being used to efficiently promote chemical reactions. rsc.org

Alternative Energy Sources: Techniques like ultrasound irradiation can accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. rsc.org

These green methodologies are highly applicable to the synthesis of this compound and its derivatives, offering a more sustainable and efficient alternative to traditional synthetic routes.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Pyrrolidinone Chemistry

The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field that promises to revolutionize how chemical research is conducted. nih.gov Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. chemcopilot.compreprints.org

In the context of pyrrolidinone chemistry, AI and ML can be applied in several ways:

Reaction Prediction and Optimization: As demonstrated in the synthesis of N-vinyl-pyrrolidone, artificial neural network (ANN) models can effectively capture the complex, non-linear relationships between various reaction parameters (e.g., temperature, concentration, catalyst) and the final product yield. researchgate.net Such models could be trained to predict the optimal conditions for synthesizing this compound, thereby minimizing the need for extensive trial-and-error experimentation. researchgate.netscitechdaily.com

Retrosynthetic Analysis: AI-powered tools can perform retrosynthesis, breaking down a complex target molecule into simpler, commercially available starting materials. chemcopilot.com Platforms like IBM RXN use deep learning models trained on millions of published reactions to propose viable synthetic routes. preprints.org

Discovery of Novel Derivatives: By learning the underlying rules of chemical reactivity and structure-property relationships, ML models can suggest novel derivatives of this compound that are likely to possess desired properties, accelerating the discovery of new functional molecules. nih.gov

The table below summarizes some of the AI and ML techniques and their potential applications in the field of pyrrolidinone chemistry.

| AI/ML Technique | Description | Application in Pyrrolidinone Chemistry |

|---|---|---|

| Artificial Neural Networks (ANNs) | Models that learn non-linear relationships in data to predict outcomes. researchgate.net | Predicting reaction yields and optimizing conditions (temperature, pressure, catalyst concentration) for the synthesis of specific pyrrolidinones. researchgate.net |

| Graph Neural Networks (GNNs) | Treats molecules as graphs (atoms as nodes, bonds as edges) to predict molecular properties and reactivity. chemcopilot.comchemcopilot.com | Predicting the physicochemical and biological properties of new this compound derivatives. |

| Transformer Models | Sequence-to-sequence models that treat a chemical reaction as a language translation problem (reactants → products). chemcopilot.comchemcopilot.com | Powering retrosynthesis tools to automatically design synthetic pathways for complex pyrrolidinone-based targets. preprints.org |

| Reinforcement Learning (RL) | Algorithms that simulate synthetic routes and receive feedback to improve strategies based on criteria like yield, cost, or environmental impact. chemcopilot.compreprints.org | Identifying the most efficient, cost-effective, and sustainable multi-step synthesis plans for complex polycyclic compounds derived from pyrrolidinones. |

Q & A

Q. What are the recommended strategies for synthesizing 4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one?

Synthesis typically involves multi-step reactions, including halogenation, nitration, and cyclization. For example:

- Step 1 : Introduce the bromine substituent via electrophilic aromatic substitution using brominating agents like (N-bromosuccinimide) in the presence of a Lewis catalyst.

- Step 2 : Nitration at the ortho position using a mixture of , ensuring regioselectivity through steric and electronic directing effects.

- Step 3 : Cyclization to form the pyrrolidin-2-one ring via intramolecular amidation or ketone formation under acidic/basic conditions.

Reaction optimization may require adjusting solvents (e.g., DMF, THF) and temperatures to improve yields .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Key steps include:

- Crystallization : Grow single crystals using slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation ().

- Refinement : Apply SHELXL for small-molecule refinement, analyzing bond lengths, angles, and thermal displacement parameters. For example, the pyrrolidinone ring’s puckering can be quantified using Cremer-Pople coordinates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify substituent positions and ring conformation. For example, the nitro group deshields adjacent protons, causing distinct splitting patterns .

- IR : Stretching frequencies for (~1700 cm) and (~1520 cm) confirm functional groups.

- HRMS : Validate molecular weight (e.g., , expected ) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect increases the nitro group’s reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The pyrrolidinone ring’s puckering (quantified via Cremer-Pople parameters) influences binding affinity .

Q. How should researchers address discrepancies between experimental and computational data?

- Case Study : If experimental values deviate from DFT predictions, verify the protonation state in solvent models (e.g., implicit vs. explicit water). Adjust computational parameters (e.g., solvation model, basis set) to match experimental conditions .

- Crystallographic Validation : Compare computed and observed bond angles; deviations >2° may indicate overlooked intermolecular forces (e.g., hydrogen bonding) .

Q. What methods optimize reaction conditions to minimize byproducts in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading). For example, a 2 factorial design can optimize nitration efficiency while reducing di-nitration byproducts .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the nitro group influence the compound’s solid-state packing and stability?

- Hydrogen Bonding Analysis : Use graph set analysis (e.g., Etter’s rules) to classify interactions. The nitro group often forms bonds, stabilizing crystal lattices .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures; nitro-containing compounds may exhibit lower thermal stability due to exothermic decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.